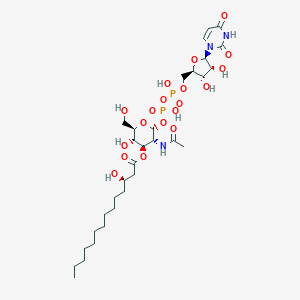
(2-Aminopiridin-4-il)metanol
Descripción general
Descripción
(2-Aminopyridin-4-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Aminopyridin-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Aminopyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminopyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Imidazo[1,2-a]piridina Bicíclica
“(2-Aminopiridin-4-il)metanol” es ampliamente utilizado en la construcción de la estructura bicíclica imidazo[1,2-a]piridina . Esta estructura es un farmacóforo común, un marco molecular que lleva las características responsables de la actividad biológica de un fármaco .
Producción de 2-Aminopiridinas
Varios métodos de producción de 2-aminopiridinas populares involucran el uso de "this compound" . Estos métodos son esenciales en el campo de la química orgánica para la síntesis de moléculas complejas .
Desarrollo de Nuevos Métodos de Síntesis
Se han desarrollado nuevos métodos para la preparación de “this compound”, que superan los inconvenientes de los métodos anteriores, como su carácter multietapa y baja eficiencia .
Inhibición de la Proteína Quinasa
Se han sintetizado y evaluado derivados de “this compound” por su potencia inhibitoria de la proteína quinasa . Las proteínas quinasas son enzimas que modifican otras proteínas agregando químicamente grupos fosfato, y juegan un papel clave en una amplia gama de procesos celulares .
Descubrimiento y Desarrollo de Fármacos
El sistema tricíclico planar pirido[3,4-g]quinazolina, que se puede sintetizar utilizando “this compound”, es crucial para mantener la potencia inhibitoria de la proteína quinasa . Este hallazgo es significativo en el campo del descubrimiento y desarrollo de fármacos .
Estudio de la Forma Molecular en el Diseño de Fármacos
El estudio de “this compound” y sus derivados contribuye a la comprensión de la importancia de la forma molecular en el diseño de fármacos<a aria-label="2: " data-citationid="b67366e7-970
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been identified as potential inhibitors of protein kinases , suggesting that (2-Aminopyridin-4-yl)methanol may interact with similar targets. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
It is known that the compound’s planar structure is essential for its inhibitory potency on protein kinases . This suggests that the compound may interact with its targets through a mechanism that involves planar molecular structures.
Propiedades
IUPAC Name |
(2-aminopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJJXXDQIQFZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363945 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105250-17-7 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminopyrid-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research paper titled "New method for preparation of (2-Aminopyridin-4-yl)methanol"?
A1: While the provided abstract [] does not delve into the specific applications of (2-Aminopyridin-4-yl)methanol, it focuses on a novel method for its synthesis. This suggests the compound holds potential value in various fields, prompting research into more efficient and cost-effective production methods. The development of new synthetic routes for important chemical building blocks like (2-Aminopyridin-4-yl)methanol is crucial for advancing research and potential applications in areas such as pharmaceuticals, materials science, or catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














